1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione
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Overview
Description
6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE is a heterocyclic compound that belongs to the class of diazino pyrimidines This compound is characterized by its bicyclic structure, which includes two fused rings containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction leads to the formation of the desired diazino pyrimidine structure through intermolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential biological activities.
Industrial Applications: It is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
1,3,4-Thiadiazoles: Compounds with a similar nitrogen-containing ring structure.
Pyrimido[4,5-d]pyrimidines: Compounds with fused pyrimidine rings.
Uniqueness
6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE is unique due to its specific substitution pattern and the presence of multiple nitrogen atoms in its structure
Properties
CAS No. |
63656-29-1 |
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Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2,3-dimethyl-5H-pyrimido[5,4-d]pyrimidine-4,6,8-trione |
InChI |
InChI=1S/C8H8N4O3/c1-3-9-4-5(7(14)12(3)2)10-8(15)11-6(4)13/h1-2H3,(H2,10,11,13,15) |
InChI Key |
MQARUPPDHYCDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1C)NC(=O)NC2=O |
Origin of Product |
United States |
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